molecular formula C11H13N3O3 B13624463 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid

Katalognummer: B13624463
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: YMCTZGMRLIMWJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed through the reaction of hydroxylamine with a β-keto ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and coupling processes. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

3-(1,5-dimethylpyrazol-4-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-4-8-9(11(15)16)10(13-17-8)7-5-12-14(3)6(7)2/h5H,4H2,1-3H3,(H,15,16)

InChI-Schlüssel

YMCTZGMRLIMWJU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NO1)C2=C(N(N=C2)C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.